molecular formula C20H17N3OS B5722459 2-[(1h-Benzimidazol-2-ylmethyl)sulfanyl]-n-(naphthalen-2-yl)acetamide

2-[(1h-Benzimidazol-2-ylmethyl)sulfanyl]-n-(naphthalen-2-yl)acetamide

Cat. No.: B5722459
M. Wt: 347.4 g/mol
InChI Key: UCPAPCWOXXMNFC-UHFFFAOYSA-N
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Description

2-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-N-(naphthalen-2-yl)acetamide is a complex organic compound that features a benzimidazole moiety linked to a naphthalene ring via a sulfanyl-acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-N-(naphthalen-2-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-N-(naphthalen-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or alkylated benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 2-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-N-(naphthalen-2-yl)acetamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-N-(naphthalen-2-yl)acetamide is unique due to its combined benzimidazole and naphthalene structures, which confer a broad range of chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in science and industry .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c24-20(21-16-10-9-14-5-1-2-6-15(14)11-16)13-25-12-19-22-17-7-3-4-8-18(17)23-19/h1-11H,12-13H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPAPCWOXXMNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CSCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863655
Record name 2-{[(1H-Benzimidazol-2-yl)methyl]sulfanyl}-N-(naphthalen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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